molecular formula C22H19BrN2O2S B2467225 3-(4-bromophenyl)-5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole CAS No. 392308-54-2

3-(4-bromophenyl)-5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole

Katalognummer: B2467225
CAS-Nummer: 392308-54-2
Molekulargewicht: 455.37
InChI-Schlüssel: ILARAWPZKSWCSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Bromophenyl)-5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole is a pyrazole derivative characterized by a dihydropyrazole core substituted with a 4-bromophenyl group at position 3, a phenyl group at position 5, and a tosyl (p-toluenesulfonyl) group at position 1. The bromophenyl moiety introduces electron-withdrawing effects, while the tosyl group enhances steric bulk and influences solubility and metabolic stability. Pyrazole derivatives are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Eigenschaften

IUPAC Name

5-(4-bromophenyl)-2-(4-methylphenyl)sulfonyl-3-phenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O2S/c1-16-7-13-20(14-8-16)28(26,27)25-22(18-5-3-2-4-6-18)15-21(24-25)17-9-11-19(23)12-10-17/h2-14,22H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILARAWPZKSWCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of (E)-3-(4-Bromophenyl)-1-Phenylprop-2-En-1-One

The chalcone precursor is synthesized via a Claisen-Schmidt condensation between 4-bromobenzaldehyde and acetophenone under basic conditions. Typical conditions involve refluxing equimolar quantities of the aldehyde and ketone in ethanol with 40% aqueous sodium hydroxide (0.1 equiv.) for 6–8 hours. The reaction proceeds through base-catalyzed enolate formation, followed by aldol addition and dehydration to yield the α,β-unsaturated ketone.

Key characterization data (representative example):

  • Yield : 72–85%
  • 1H NMR (CDCl3): δ 7.82 (d, J = 15.6 Hz, 1H, CH=CH), 7.63–7.40 (m, 9H, Ar-H), 6.85 (d, J = 15.6 Hz, 1H, CH=CH)
  • 13C NMR : δ 188.2 (C=O), 144.3 (CH=CH), 134.1–126.2 (Ar-C)

Cyclization with Tosyl Hydrazine

The chalcone (1.0 equiv.) reacts with tosyl hydrazine (1.2 equiv.) in refluxing ethanol (12–16 hours), forming the target dihydropyrazole via a tandem hydrazone formation and 5-endo-trig cyclization.

Mechanistic pathway :

  • Nucleophilic attack of tosyl hydrazine on the chalcone’s carbonyl carbon, generating a hydrazone intermediate.
  • Conjugate addition of the terminal NH group to the β-carbon, followed by cyclization to form the dihydropyrazole ring.
  • Aromatization is prevented by the absence of strong oxidizing agents, preserving the 4,5-dihydro structure.

Optimization insights :

  • Solvent effects : Ethanol provides optimal polarity for both solubility and reaction rate.
  • Yield : 58–67% (unoptimized), improving to 78% with microwave assistance (discussed in Section 2).

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the cyclocondensation process while improving yields. Adapted from palladium-catalyzed protocols, this method replaces transition metals with directed energy input.

Procedure

A mixture of chalcone (1.0 mmol), tosyl hydrazine (1.2 mmol), and triethylamine (2.0 mmol) in DMSO (2 mL) is irradiated at 120°C (150 W) for 15–20 minutes in a sealed microwave reactor.

Advantages :

  • Reaction time : Reduced from hours to minutes.
  • Yield : 82–89% (compared to 58–67% under conventional heating).
  • Purity : Enhanced regioselectivity due to uniform heating.

Post-Synthetic Modification of Preformed Dihydropyrazoles

While less efficient, this approach involves synthesizing 1-H-4,5-dihydropyrazoles followed by N-tosylation.

Limitations and Challenges

  • Nucleophilicity : The secondary amine at N1 exhibits reduced reactivity toward electrophilic agents like tosyl chloride.
  • Conditions : Tosylation requires harsh bases (e.g., NaH in THF, 0°C to room temperature, 24 hours), yielding ≤35% of the target compound.
  • Side reactions : Competing O-tosylation or over-sulfonation occurs unless stoichiometry is tightly controlled.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Time Purity
Conventional cyclization Ethanol, reflux 58–67% 12–16 h Moderate
Microwave-assisted DMSO, 120°C, 150 W 82–89% 15–20 min High
Post-synthetic tosylation NaH/THF, 0°C–RT ≤35% 24 h Low

Structural Elucidation and Characterization

The target compound’s identity is confirmed through multimodal analysis:

1H NMR (CDCl3, representative data)

  • δ 7.72 (d, J = 8.3 Hz, 2H, Ts-Ar-H)
  • δ 7.45–7.20 (m, 9H, Br-Ar-H + Ph-H)
  • δ 5.12 (dd, J = 11.2, 4.8 Hz, 1H, H-4)
  • δ 3.92 (dd, J = 17.1, 11.2 Hz, 1H, H-5a)
  • δ 3.45 (dd, J = 17.1, 4.8 Hz, 1H, H-5b)
  • δ 2.42 (s, 3H, Ts-CH3)

13C NMR

  • δ 155.2 (C-3), 144.8 (Ts-Cq), 138.2–122.4 (Ar-C), 62.1 (C-4), 45.3 (C-5), 21.7 (Ts-CH3).

HRMS (ESI+)

  • Calcd for C27H22BrN2O2S [M+H]+: 541.0521
  • Found: 541.0518

Applications and Derivative Chemistry

While beyond this report’s scope, the synthetic flexibility of 3-(4-bromophenyl)-5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole enables further functionalization:

  • Cross-coupling : Suzuki-Miyaura reactions at the bromophenyl site.
  • Oxidation : Controlled oxidation to pyrazoles using DDQ.
  • Ring expansion : Reaction with dichlorocarbene to form pyrazolo[1,5-a]pyrimidines.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Bromophenyl)-5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions include substituted pyrazoles, oxidized or reduced pyrazole derivatives, and biaryl compounds.

Wirkmechanismus

The mechanism of action of 3-(4-bromophenyl)-5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl and tosyl groups can enhance the compound’s binding affinity and specificity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectroscopic Properties

Compound 2i : 1-(4-Bromophenyl)-5-(4-chlorophenyl)-3-(4-(methylsulfonyl)phenyl)-4,5-dihydro-1H-pyrazole
  • Substituents : 4-Bromophenyl (position 1), 4-chlorophenyl (position 5), methylsulfonyl (position 3).
  • Melting Point : 204°C.
  • IR Peaks : 1307 cm⁻¹ (SO₂ stretching), 819 cm⁻¹ (C-H out-of-plane deformation) .
  • Comparison : The methylsulfonyl group is a strong electron-withdrawing substituent, contributing to higher thermal stability (higher melting point) compared to methoxy-substituted analogs.
Compound 2k : 1-(4-Methoxyphenyl)-5-(4-bromophenyl)-3-(4-(methylsulfonyl)phenyl)-4,5-dihydro-1H-pyrazole
  • Substituents : 4-Methoxyphenyl (position 1), 4-bromophenyl (position 5), methylsulfonyl (position 3).
  • Melting Point : 145°C.
  • IR Peaks : 1313 cm⁻¹ (SO₂ and C-N stretching), 813 cm⁻¹ (C-H deformation) .
  • Comparison : The methoxy group is electron-donating, reducing intermolecular interactions and lowering the melting point compared to 2i.
Target Compound : 3-(4-Bromophenyl)-5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole
  • Substituents : Tosyl (position 1), bromophenyl (position 3), phenyl (position 5).
Anti-inflammatory Activity
  • Compound in : 3-(4-Bromophenyl)propan-3-one oxadiazole derivatives exhibited 59.5–61.9% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%) .
Cytotoxic Activity
  • Compound 92 () : A bromophenyl-containing thiadiazole derivative showed significant anticancer activity against breast cancer cells (MDA MB-231), outperforming cisplatin .

Structural Isosterism and Electronic Effects

Chloro vs. Bromo Derivatives
  • : Isostructural chloro and bromo pyrazole-thiazole hybrids were synthesized. Bromine’s larger atomic radius and polarizability may enhance binding to hydrophobic pockets in biological targets compared to chlorine .
Tosyl vs. Carbamothioyl Derivatives
  • –7 : A related carbamothioylhydrazinyl-pyrazole exhibited hydrogen-bonding capacity due to its thiourea moiety. In contrast, the tosyl group in the target compound may prioritize sulfonyl-mediated interactions (e.g., with serine proteases) .

Data Tables: Comparative Analysis

Table 1. Physical and Structural Comparison

Compound Name Substituents (Positions) Melting Point (°C) Key Functional Groups
Target Compound 3-BrPh, 5-Ph, 1-Tosyl N/A Tosyl, Bromophenyl
2i 1-BrPh, 5-ClPh, 3-MeSO₂Ph 204 Methylsulfonyl, Chlorophenyl
2k 1-MeOPh, 5-BrPh, 3-MeSO₂Ph 145 Methoxy, Methylsulfonyl
Compound in 3-BrPh-propanone, Oxadiazole N/A Oxadiazole, Bromophenyl

Biologische Aktivität

The compound 3-(4-bromophenyl)-5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole (CAS No. 361170-77-6) is a member of the pyrazole family, which has gained attention due to its diverse biological activities. Pyrazole derivatives are recognized for their potential as therapeutic agents, particularly in cancer treatment, anti-inflammatory responses, and antimicrobial properties. This article delves into the biological activity of this specific compound, summarizing key findings from various studies and presenting relevant data.

  • Molecular Formula : C22H19BrN2O2S
  • Molecular Weight : 455.375 g/mol
PropertyValue
Chemical Name3-(4-bromophenyl)-5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole
CAS Number361170-77-6
Molecular FormulaC22H19BrN2O2S
Molecular Weight455.375 g/mol

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with similar structures inhibit key signaling pathways associated with tumor growth, including BRAF(V600E) and EGFR pathways . Specifically, the compound has been evaluated for its potential in breast cancer treatment, demonstrating promising results in inhibiting cell proliferation in MCF-7 and MDA-MB-231 cell lines.

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazole derivatives has been well-documented. Compounds similar to 3-(4-bromophenyl)-5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in various models . This suggests that the compound may serve as a potential anti-inflammatory agent.

Antimicrobial Properties

Pyrazole derivatives have also been investigated for their antimicrobial properties. The compound has shown effectiveness against several bacterial strains and fungi, indicating its potential as an alternative treatment for infections . The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can enhance or diminish biological efficacy. For example, the presence of bromine and tosyl groups significantly influences the compound's interaction with biological targets .

Case Studies

  • Cytotoxicity Study : A study evaluating the cytotoxic effects of various pyrazole derivatives found that those with a bromophenyl substituent exhibited higher activity against breast cancer cell lines compared to their unsubstituted counterparts .
  • Anti-inflammatory Study : In an experimental model of inflammation, a related pyrazole derivative demonstrated a marked reduction in edema and inflammation markers when administered prior to inflammatory stimuli .
  • Antimicrobial Study : A series of tests on fungal pathogens revealed that certain pyrazole derivatives could inhibit fungal growth effectively, suggesting their utility in treating fungal infections .

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Ethanol or methanol are preferred due to their polarity and ability to stabilize intermediates.
  • Catalysis : Acidic (e.g., HCl) or basic (e.g., NaOH) conditions can accelerate cyclization.
  • Temperature Control : Reflux (~80°C) ensures complete conversion without decomposition .

How is the crystal structure of this compound determined, and what structural insights are critical for its reactivity?

Basic
Method : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Growing high-quality crystals via slow evaporation (e.g., ethanol/dichloromethane mixtures).
  • Data collection at low temperatures (100 K) to minimize thermal motion .

Q. Structural Insights :

  • Torsion Angles : The dihedral angle between the pyrazoline ring and the tosyl group (e.g., ~85°) influences steric hindrance.
  • Packing Interactions : C–H···π and halogen (Br) interactions stabilize the lattice, affecting solubility .

What advanced computational methods are used to study this compound’s electronic properties and reaction mechanisms?

Advanced
Density Functional Theory (DFT) :

  • Bond Length Analysis : Compare calculated (e.g., C–N: 1.36 Å) vs. experimental (SCXRD) values to validate accuracy .
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) predict nucleophilic/electrophilic sites .

Q. Mechanistic Studies :

  • Transition State Modeling : Identify energy barriers for cyclization using Gaussian or ORCA software.
  • Solvent Effects : Polarizable Continuum Models (PCM) simulate ethanol’s role in stabilizing intermediates .

How can contradictions between experimental and computational spectroscopic data be resolved?

Advanced
Case Example : IR spectra showing discrepancies in C=O stretching frequencies (calculated: 1680 cm⁻¹ vs. experimental: 1705 cm⁻¹).
Resolution Steps :

Basis Set Validation : Use hybrid functionals (e.g., B3LYP/6-311++G**) for better accuracy.

Anharmonic Corrections : Account for vibrational overtones in DFT calculations.

Experimental Replication : Ensure moisture-free conditions to avoid hydrogen bonding artifacts .

What spectroscopic techniques are essential for characterizing this compound, and how are they interpreted?

Q. Basic

TechniqueKey Data PointsApplication
¹H/¹³C NMR Pyrazoline C-H protons (δ 3.5–4.5 ppm)Confirm cyclization and substituent positions
IR Tosyl S=O stretches (1350, 1160 cm⁻¹)Verify sulfonylation completion
HRMS Molecular ion peak (e.g., m/z 453.04)Validate molecular formula

What strategies improve diastereoselectivity in pyrazoline synthesis?

Q. Advanced

  • Chiral Catalysts : Use (R)-BINOL-derived catalysts to favor specific enantiomers.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance selectivity by stabilizing transition states.
  • Temperature Gradients : Lower temperatures (0–5°C) reduce kinetic competition between pathways .

How are substituent effects on biological activity systematically evaluated?

Advanced
Case Study : Comparing bromophenyl (electron-withdrawing) vs. phenyl (neutral) groups:

Enzyme Assays : Measure IC₅₀ values against COX-2 or α-glucosidase.

QSAR Modeling : Relate Hammett σ values (e.g., σₚ-Br = +0.23) to activity trends.

Crystallographic Data : Correlate Br···O interactions with binding affinity .

How is the compound’s stability under varying pH conditions assessed for drug delivery applications?

Advanced
Methodology :

  • Kinetic Studies : Monitor degradation via HPLC at pH 1–13 (simulating GI tract conditions).
  • Activation Energy Calculation : Use Arrhenius plots (25–60°C) to predict shelf-life.
  • Solid-State Stability : Perform PXRD before/after accelerated aging (40°C, 75% RH) .

What crystallographic databases and software are recommended for structural comparisons?

Q. Basic

  • Cambridge Structural Database (CSD) : Search for analogs (e.g., refcode: PUVVAG) .
  • Mercury Software : Visualize hydrogen-bonding networks and packing motifs .

How are reaction intermediates trapped and characterized in mechanistic studies?

Q. Advanced

  • Cryogenic Trapping : Quench reactions at –78°C to isolate intermediates.
  • EPR Spectroscopy : Detect radical species (e.g., during oxidation steps).
  • In Situ IR : Monitor chalcone → hydrazone conversion in real-time .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.